2,4,5-Trimethylphenol

Beschreibung

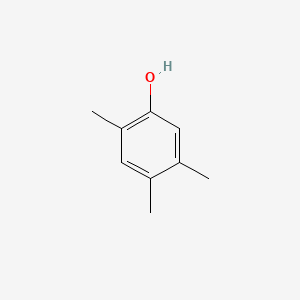

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,5-trimethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-6-4-8(3)9(10)5-7(6)2/h4-5,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSCPERJHPWROZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060094 | |

| Record name | 2,4,5-Trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-78-6 | |

| Record name | Pseudocumenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudocumenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudocumenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5-Trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trimethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSEUDOCUMENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PCA9E425C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to 2,4,5-Trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms

2,4,5-Trimethylphenol is an aromatic organic compound belonging to the family of phenols. Its unique substitution pattern of three methyl groups on the phenol (B47542) ring imparts specific chemical and physical properties.

CAS Number: 496-78-6

Synonyms: A comprehensive list of synonyms for this compound is provided in the table below for easy reference.

| Synonym |

| Pseudocumenol |

| 1-Hydroxy-2,4,5-trimethylbenzene |

| 5-Hydroxypseudocumene |

| Phenol, 2,4,5-trimethyl- |

| 2,4,5-trimethyl-pheno |

| 4-06-00-03247 (Beilstein Handbook Reference) |

| BRN 2040904 |

| EINECS 207-832-5 |

| NSC 38776 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table. These properties are crucial for understanding its behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2][3] |

| Melting Point | 72.0 °C | [4] |

| Boiling Point | 232.0 °C at 760 mmHg | [4] |

| Density | ~0.96 g/cm³ | [2] |

| Vapor Pressure | 0.04 mmHg at 25 °C (estimated) | [4] |

| Water Solubility | 667.6 mg/L at 25 °C (estimated) | [4] |

| logP (o/w) | 2.899 (estimated) | [4] |

| Flash Point | 216.0 °F (102.3 °C) (estimated) | [4] |

Synthesis Protocols

While detailed, step-by-step synthesis protocols for this compound are not as readily available in recent literature as for its isomers, a common industrial approach involves the sulfonation of pseudocumene (1,2,4-trimethylbenzene), followed by alkali fusion. This method allows for the regioselective introduction of a hydroxyl group.

Conceptual Experimental Protocol: Synthesis via Sulfonation and Alkali Fusion

This protocol is based on established chemical principles for the synthesis of phenols from aromatic hydrocarbons.

Step 1: Sulfonation of Pseudocumene

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a measured amount of pseudocumene (1,2,4-trimethylbenzene).

-

Reagent Addition: Slowly add a stoichiometric excess of concentrated sulfuric acid or oleum (B3057394) from the dropping funnel while stirring and maintaining the temperature between 0-10 °C using an ice bath.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature range of 80-100 °C for several hours to ensure complete sulfonation.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice to precipitate the sulfonic acid derivative. The solid can be collected by filtration and washed with cold brine.

Step 2: Alkali Fusion of the Sulfonic Acid

-

Reaction Setup: In a high-temperature resistant vessel (e.g., a nickel or iron crucible), place a mixture of sodium hydroxide (B78521) and potassium hydroxide and heat until a molten state is achieved (typically >300 °C).

-

Reagent Addition: Gradually add the dried sulfonic acid obtained from the previous step to the molten alkali with vigorous stirring.

-

Reaction: Maintain the high temperature for a few hours until the reaction is complete.

-

Work-up: Cool the reaction mixture and dissolve it in water.

-

Acidification and Extraction: Carefully acidify the aqueous solution with a strong acid (e.g., HCl or H₂SO₄) to precipitate the crude this compound. The product can then be extracted with an organic solvent like ether or dichloromethane.

-

Purification: The extracted product can be purified by distillation under reduced pressure or by crystallization from a suitable solvent.[2]

Logical Workflow for Synthesis:

Analytical Methods

High-performance liquid chromatography (HPLC) is a robust method for the analysis and quantification of this compound.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.[5]

-

Detection: UV detection at a wavelength of maximum absorbance for this compound.

-

Quantification: Based on a calibration curve generated from standards of known concentrations.

Experimental Workflow for HPLC Analysis:

Biological Activity and Toxicological Profile

The biological activity of this compound is not as extensively studied as some of its isomers. However, as a phenolic compound, it is known to possess antioxidant properties.[2]

Antioxidant Activity: Phenolic compounds, in general, can act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals. The presence of electron-donating methyl groups on the aromatic ring is expected to enhance this activity.

Toxicology: Limited toxicological data is available. An intraperitoneal LD50 of >500 mg/kg in mice has been reported.[4] As with other phenols, it should be handled with care, avoiding skin and eye contact, and inhalation.

Potential Signaling Pathway Interactions: While no specific signaling pathways have been definitively associated with this compound, other substituted phenols have been shown to interact with various cellular signaling cascades. For instance, some phenols can influence inflammatory pathways by modulating the activity of enzymes like cyclooxygenases (COX). Given the structural similarities, it is plausible that this compound could interact with similar pathways. Further research is needed to elucidate its specific biological targets and mechanisms of action.

Logical Relationship of Phenolic Antioxidant Action:

References

- 1. scbt.com [scbt.com]

- 2. Desulfonation reaction - Wikipedia [en.wikipedia.org]

- 3. Phenol, 2,4-bis(1,1-dimethylethyl) of marine bacterial origin inhibits quorum sensing mediated biofilm formation in the uropathogen Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Phenol, 2,4,5-trimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4,5-Trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4,5-trimethylphenol (CAS No. 496-78-6). The information is curated for professionals in research, scientific, and drug development fields, with a focus on data clarity, experimental context, and visual representation of key processes.

Core Physical and Chemical Properties

This compound, also known as pseudocumenol, is an aromatic organic compound. Its physical state at ambient temperature can vary, being described as both a liquid and a solid, which suggests its melting point is near room temperature. It is characterized by a phenolic odor and has limited solubility in water but is soluble in organic solvents.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a clear reference for laboratory and development applications.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O | [1][2][3] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | ~ -2 °C to solid form | [1] |

| Boiling Point | 214-216 °C, 232 °C | [1][2] |

| Density | Approximately 0.96 - 0.98 g/cm³ | [1][2] |

| Solubility | Limited in water; soluble in ethanol, ether, and benzene. | [1] |

Chemical Properties

The chemical behavior of this compound is dictated by the hydroxyl group and the methyl substituents on the aromatic ring. These features contribute to its antioxidant properties and its utility as a chemical intermediate.

| Property | Value/Description | Source(s) |

| CAS Number | 496-78-6 | [1][2] |

| pKa | 10.57 (at 25 °C) | [2][4] |

| Reactivity | Undergoes oxidation, esterification, and halogenation reactions. Known for its antioxidant properties. | [1] |

| Applications | Intermediate in the synthesis of pharmaceuticals, dyes, and fragrances. Used as a preservative in cosmetics and personal care products. | [1] |

Experimental Protocols

This section details generalized experimental methodologies for determining the key physical and chemical properties of phenolic compounds like this compound.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube, which is sealed at one end.

-

The capillary tube is attached to a thermometer and placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point device).

-

The apparatus is heated slowly and steadily.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[2][5] A narrow range typically indicates a high degree of purity.

Determination of Boiling Point

The boiling point is a key physical constant for a liquid compound.

Protocol:

-

A small amount of the liquid is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the liquid.

-

The assembly is heated gently in a heating bath (e.g., an oil bath or an aluminum block).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1][6]

Determination of Solubility

Understanding a compound's solubility in various solvents is fundamental to its application in synthesis and formulation.

Protocol:

-

A small, measured amount of the solute (e.g., 25 mg) is added to a test tube containing a measured volume of the solvent (e.g., 0.75 mL).

-

The mixture is agitated vigorously for a set period (e.g., 60 seconds).

-

The mixture is then observed to determine if the solute has completely dissolved.

-

This process is repeated with a range of solvents, including water, ethanol, ether, and aqueous solutions of acid and base to determine the compound's solubility profile.[7][8]

Synthesis and Purification of a Trimethylphenol Isomer

The synthesis of trimethylphenol isomers often involves the rearrangement of other isomers. The following is a protocol for the synthesis of 2,3,5-trimethylphenol (B45783) from 2,3,6-trimethylphenol (B1330405), which illustrates a common synthetic approach for this class of compounds.

Protocol:

-

Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. All glassware must be thoroughly dried.

-

Charging Reactants: 2,3,6-trimethylphenol and a solvent such as dimethylbenzene are added to the flask and stirred until dissolved.

-

Catalyst Addition: Anhydrous aluminum trichloride (B1173362) is added portion-wise to the stirred solution under a nitrogen atmosphere. This reaction is exothermic and releases HCl gas, which must be neutralized.

-

Reaction: The mixture is heated to 130 °C and maintained for several hours.

-

Workup: The reaction mixture is cooled and then slowly poured into water to quench the reaction.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic phases are washed and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., petroleum ether or isopropanol) to yield the pure trimethylphenol isomer.[9][10]

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and pathways relevant to the study of this compound.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. This compound AldrichCPR 496-78-6 [sigmaaldrich.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. byjus.com [byjus.com]

- 6. byjus.com [byjus.com]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

2,4,5-Trimethylphenol: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,5-trimethylphenol in organic solvents. As a key intermediate in the synthesis of various organic compounds, understanding its solubility is critical for process development, formulation, and chemical synthesis. This document summarizes the available qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and outlines the logical workflow for such experiments.

Core Concepts in Solubility

The solubility of a solid compound, such as this compound, in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This compound, with its phenolic hydroxyl group and a substituted benzene (B151609) ring, exhibits both polar and nonpolar characteristics, leading to its solubility in a range of organic solvents.

Qualitative Solubility of this compound

Qualitative assessments indicate that this compound is soluble in several common organic solvents. This is attributed to the interactions between the phenol's hydroxyl group and the solvent molecules, as well as the dispersion forces associated with its aromatic ring and methyl groups.

Available literature suggests that this compound is soluble in the following organic solvents:

It is important to note that while these qualitative descriptions are useful, they do not provide the specific concentrations required for many scientific and industrial applications.

Quantitative Solubility Data

The absence of this data highlights a knowledge gap and underscores the importance of experimental determination for specific applications. The following sections provide a detailed protocol for researchers to determine the solubility of this compound in solvents of interest.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility, primarily based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

High-purity this compound

-

High-purity organic solvent of interest

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass flasks with airtight stoppers

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system equipped with a suitable detector (e.g., UV-Vis or FID).

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a glass flask. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to the flask.

-

Securely seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be required to determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. The filter should be pre-conditioned with the solvent to avoid adsorption of the solute.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound. A pre-established calibration curve with known concentrations of this compound is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S = C * DF Where:

-

S is the solubility (e.g., in g/100 mL or mol/L)

-

C is the concentration of the diluted sample determined by HPLC or GC

-

DF is the dilution factor

-

-

Data Presentation:

All determined solubility data should be recorded in a structured table for clear comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Example Solvent 1 | XX.X | Y.YY | Z.ZZ |

| Example Solvent 2 | XX.X | Y.YY | Z.ZZ |

Mandatory Visualizations

The following diagrams illustrate the logical workflow and key relationships in the experimental determination of solubility.

Caption: Experimental Workflow for Solubility Determination.

Caption: Factors Influencing the Solubility of this compound.

References

Data Presentation: Physical Properties of 2,4,5-Trimethylphenol

An In-depth Technical Guide to the Physical Properties of 2,4,5-Trimethylphenol

This guide provides a comprehensive overview of the melting and boiling points of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols for determining these physical properties, and a logical workflow diagram.

The physical properties of this compound are summarized in the table below. These constants are critical for its identification, purification, and application in various chemical syntheses.

| Property | Value | Source(s) |

| Melting Point | ~ -2 °C | [1] |

| Boiling Point | 214-216 °C | [1] |

| 232 °C | [2][3] | |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Density | ~ 0.96 - 1.0 g/cm³ | [1][3] |

| Appearance | Colorless to pale yellow liquid or solid | [1][4] |

Experimental Protocols

The determination of melting and boiling points are fundamental techniques for characterizing a chemical compound and assessing its purity. Impurities typically depress the melting point and broaden its range, while they can elevate the boiling point.

Melting Point Determination Protocol (Capillary Method)

This method is widely used for its accuracy and the small sample size required.

Apparatus:

-

Capillary tubes (sealed at one end)[6]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small quantity of this compound is finely powdered using a mortar and pestle.[7][8]

-

Capillary Loading: The open end of a capillary tube is pushed into the powdered sample. The tube is then tapped gently on a hard surface to compact the solid into the sealed end. A sample height of 1-2 mm is sufficient.[6][8]

-

Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed into the heating block of a Mel-Temp apparatus or immersed in the oil of a Thiele tube.[5][7]

-

Heating: The apparatus is heated gradually. An initial rapid heating can be used to find an approximate melting point. For an accurate measurement, a second determination should be performed with a slow heating rate of about 2°C per minute, starting from a temperature approximately 10-15°C below the approximate melting point.[5][9]

-

Observation and Recording: The melting range is recorded. This begins with the temperature (T1) at which the first drop of liquid appears and ends with the temperature (T2) at which the entire sample has completely liquefied.[6] A pure compound will exhibit a sharp melting range, typically 0.5-1.0°C.[6]

Boiling Point Determination Protocol (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small liquid samples.

Apparatus:

-

Thiele tube[10]

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating liquid (e.g., paraffin (B1166041) oil)

Procedure:

-

Sample Preparation: Approximately 0.5 mL of liquid this compound is placed into the small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[10][11]

-

Apparatus Setup: The test tube is attached to a thermometer with a rubber band. The assembly is then clamped and lowered into a Thiele tube containing paraffin oil, ensuring the sample is below the oil level.[10][11]

-

Heating: The side arm of the Thiele tube is gently and continuously heated. This will cause the air trapped in the capillary tube to bubble out. Heating is continued until a rapid and steady stream of bubbles emerges from the capillary's open end.[10][11]

-

Observation and Recording: The heat source is removed, and the apparatus is allowed to cool. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[10][11] This temperature corresponds to the point where the external pressure equals the vapor pressure of the liquid.[12]

Visualization of Workflow

The following diagram illustrates the logical workflow for the physical characterization of a chemical sample like this compound.

Caption: Workflow for Physical Property Determination and Purity Assessment.

References

- 1. guidechem.com [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound - Buy 245-trimethylphenol, 496-78-6 Product on China Phenols Chemical Co., Ltd. [phenols.cn]

- 4. This compound AldrichCPR 496-78-6 [sigmaaldrich.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. davjalandhar.com [davjalandhar.com]

- 8. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Mass Spectrometry of 2,4,5-Trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry (MS) data of 2,4,5-trimethylphenol, tailored for researchers, scientists, and professionals in drug development. This document details the expected fragmentation patterns, provides a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and visualizes a key metabolic pathway.

Mass Spectrometry Data of this compound

The mass spectrum of this compound is characterized by a distinct fragmentation pattern under electron ionization (EI). The molecular ion and key fragments provide a fingerprint for its identification.

Key Molecular Information

Electron Ionization (EI) Mass Spectrum Data

The electron ionization mass spectrum of this compound exhibits a prominent molecular ion peak and several characteristic fragment ions. The data presented in the table below is derived from the National Institute of Standards and Technology (NIST) mass spectrum database. The relative intensities are estimated from the graphical representation of the spectrum.

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Fragmentation Pathway |

| 136 | 85 | [C₉H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 121 | 100 | [C₈H₉O]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. This is often the base peak in the spectrum of trimethylphenols. |

| 91 | 20 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkyl-substituted aromatic compounds. |

| 77 | 15 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of the hydroxyl and methyl groups. |

| 65 | 10 | [C₅H₅]⁺ | Loss of CO from the [C₆H₅O]⁺ fragment. |

| 39 | 10 | [C₃H₃]⁺ | Propargyl cation, a common small fragment in aromatic compounds. |

Note: The relative intensities are estimations based on the visual data from the NIST database and may vary slightly based on instrumentation and analytical conditions.[4] For the isomeric compound 2,4,6-trimethylphenol, the top five peaks are observed at m/z 121 (99.99%), 136 (98%), 135 (34.80%), 91 (16%), and 77 (9.30%)[5]. This suggests a similar primary fragmentation involving the loss of a methyl group.

Experimental Protocol for GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for the analysis of this compound. Due to the polar nature of the phenolic hydroxyl group, derivatization is often employed to enhance volatility and improve chromatographic peak shape.[6]

Sample Preparation

-

Extraction: For solid samples (e.g., soil, plant tissue), an extraction with a suitable organic solvent such as methanol (B129727) or a mixture of methanol and water is recommended.[7][8] For aqueous samples, liquid-liquid extraction with a solvent like dichloromethane (B109758) at a low pH (<2) can be used.[6]

-

Derivatization (Silylation): To improve the volatility of this compound, a silylation step is typically performed.[7]

-

Dry the sample extract completely under a gentle stream of nitrogen.

-

Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a suitable solvent like pyridine (B92270) or acetonitrile.[8]

-

Heat the mixture at 60-70°C for approximately 30 minutes to ensure complete derivatization.

-

GC-MS Instrumentation and Conditions

The following table outlines a typical set of GC-MS parameters for the analysis of derivatized this compound.

| Parameter | Specification |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column. |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min. |

| Injector Temperature | 250 - 290 °C. |

| Injection Mode | Splitless. |

| Oven Temperature Program | Initial temperature of 70°C, hold for 1-2 minutes, then ramp at 10°C/min to 280°C and hold for 5-10 minutes. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI). |

| Ionization Energy | 70 eV. |

| Mass Analyzer | Quadrupole or Ion Trap. |

| Scan Range | 40 - 450 amu. |

| Ion Source Temperature | 230 °C. |

| Transfer Line Temperature | 280 °C. |

Visualization of Metabolic and Analytical Workflows

Aerobic Biodegradation Pathway of Phenolic Compounds

While a specific degradation pathway for this compound is not extensively documented, the general aerobic biodegradation of phenolic compounds by microorganisms is well-established. This process typically begins with the hydroxylation of the aromatic ring to form a catechol derivative, which is then susceptible to ring cleavage.

Caption: Generalized aerobic biodegradation pathway of phenolic compounds.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the logical steps involved in the GC-MS analysis of this compound from a sample matrix.

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

- 1. Phenol, 2,4,5-trimethyl- [webbook.nist.gov]

- 2. Phenol, 2,4,5-trimethyl- [webbook.nist.gov]

- 3. Phenol, 2,4,5-trimethyl- [webbook.nist.gov]

- 4. Phenol, 2,4,5-trimethyl- [webbook.nist.gov]

- 5. 2,4,6-Trimethylphenol | C9H12O | CID 10698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,4,5-Trimethylphenol

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of this compound, a key aromatic organic compound. This document details the characteristic vibrational modes of the molecule, presents a detailed experimental protocol for spectral acquisition, and offers a clear workflow for the analytical process. The information herein is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules by measuring the absorption of infrared radiation. For this compound (C₉H₁₂O), IR spectroscopy provides a unique molecular fingerprint, allowing for its unambiguous identification and the characterization of its key functional groups. The structure of this compound, consisting of a phenol (B47542) ring substituted with three methyl groups, gives rise to a complex and informative IR spectrum. The primary absorption bands correspond to the hydroxyl (-OH) group, the aromatic C-H and C=C bonds, the C-O bond of the phenol, and the C-H bonds of the methyl substituents.

IR Spectral Data and Interpretation

The gas-phase infrared spectrum of this compound, available from the NIST/EPA Gas-Phase Infrared Database, displays several characteristic absorption peaks.[1] The interpretation of this spectrum allows for the assignment of specific vibrational modes to the observed absorption bands.

Table 1: Principal Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3650 | O-H Stretch (free hydroxyl) | Strong |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2980-2850 | Aliphatic C-H Stretch (methyl groups) | Strong |

| 1600-1450 | Aromatic C=C Ring Stretch | Medium |

| ~1470 | C-H Bend (methyl groups) | Medium |

| ~1200 | C-O Stretch (phenol) | Strong |

| 900-675 | Aromatic C-H Out-of-Plane Bending | Strong |

Note: The exact wavenumbers may vary slightly depending on the experimental conditions and the physical state of the sample (gas, liquid, or solid).

Experimental Protocol: Acquiring the IR Spectrum

A common and effective method for obtaining the IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR) FT-IR spectroscopy. This technique requires minimal sample preparation and provides high-quality spectra.

Protocol for ATR-FT-IR Spectroscopy:

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of the clean, empty ATR crystal should be recorded. This will be subtracted from the sample spectrum to remove any environmental interferences (e.g., CO₂, water vapor).

-

-

Sample Preparation:

-

Place a small amount of solid this compound powder directly onto the ATR crystal. Ensure that the crystal surface is completely covered by the sample.

-

-

Spectrum Acquisition:

-

Apply pressure to the sample using the instrument's pressure clamp. This ensures good contact between the sample and the crystal, which is crucial for a strong signal.

-

Acquire the IR spectrum over the desired range, typically 4000-400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 to 32 scans are often sufficient.

-

-

Data Processing:

-

The acquired spectrum should be baseline corrected and, if necessary, ATR corrected to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

-

Cleaning:

-

After the analysis, the ATR crystal must be thoroughly cleaned with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe to prevent cross-contamination of subsequent samples.

-

Workflow for IR Spectroscopy of this compound

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound using the ATR-FT-IR method.

Caption: Workflow for ATR-FT-IR analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the infrared spectroscopy of this compound. The characteristic absorption bands have been summarized, a robust experimental protocol for data acquisition has been presented, and a clear workflow has been visualized. This information serves as a valuable resource for the accurate identification and characterization of this compound in research and industrial settings.

References

An In-depth Technical Guide to 2,4,5-Trimethylphenol and Its Isomers for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,5-trimethylphenol and its structural isomers. It covers their chemical structures, physicochemical properties, synthesis methodologies, and spectroscopic data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis fields where these compounds are of interest.

Introduction to Trimethylphenols

Trimethylphenols are a group of aromatic organic compounds with the chemical formula C₉H₁₂O. They consist of a phenol (B47542) ring substituted with three methyl groups. There are six constitutional isomers of trimethylphenol, each with unique properties and applications. These compounds and their derivatives are important intermediates in the synthesis of a variety of products, including antioxidants, polymers, and pharmaceuticals. For instance, 2,3,6-trimethylphenol (B1330405) is a key precursor in the industrial synthesis of Vitamin E.[1]

Structural Formulas and Isomers of Trimethylphenol

The six isomers of trimethylphenol are distinguished by the positions of the three methyl groups on the phenol ring. The structure of this compound and its isomers are presented below.

This compound is also known as pseudocumenol.

The six structural isomers of trimethylphenol are:

-

2,3,5-Trimethylphenol

-

2,3,6-Trimethylphenol

-

This compound

-

2,4,6-Trimethylphenol (B147578) (Mesitol)

-

3,4,5-Trimethylphenol

Below is a diagram illustrating the structural relationship of these isomers.

Caption: Structural relationship of trimethylphenol isomers to the parent phenol molecule.

Physicochemical Properties

The physical and chemical properties of the trimethylphenol isomers vary depending on the substitution pattern of the methyl groups. These properties are crucial for their separation, purification, and application. A summary of key quantitative data is presented in the table below.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility (g/L) |

| 2,3,4-Trimethylphenol | 526-85-2 | 136.19 | 81[2] | 236[2] | 2.2[3] |

| 2,3,5-Trimethylphenol | 697-82-5 | 136.19 | 92-95[4] | 230-231[4] | 0.762[5] |

| 2,3,6-Trimethylphenol | 2416-94-6 | 136.19 | 72[1] | 215[6] | 1.42[6] |

| This compound | 496-78-6 | 136.19 | 70-74[7] | 214-216[8] | Slightly soluble |

| 2,4,6-Trimethylphenol | 527-60-6 | 136.19 | 70-72[9] | 220[9] | 1.01[9] |

| 3,4,5-Trimethylphenol | 527-54-8 | 136.19 | 108-110[10] | 248-249[10] | 0.6676 (estimated)[10] |

Experimental Protocols for Synthesis

The synthesis of trimethylphenols can be achieved through various methods, most commonly involving the alkylation of phenols or cresols. Below are detailed methodologies for the synthesis of several isomers.

Synthesis of 2,3,5-Trimethylphenol via Isomerization of 2,3,6-Trimethylphenol[11][12]

This method involves the rearrangement of 2,3,6-trimethylphenol in the presence of a Lewis acid catalyst, such as aluminum trihalide.

Materials:

-

2,3,6-Trimethylphenol

-

Anhydrous dimethylbenzene (solvent)

-

Anhydrous aluminum trichloride (B1173362) (catalyst)

-

Nitrogen gas (inert atmosphere)

Equipment:

-

250 mL three-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Nitrogen inlet

Procedure:

-

Assemble the reaction apparatus and ensure all glassware is oven-dried and cooled under a nitrogen stream.

-

Charge the flask with 68 g of 2,3,6-trimethylphenol and 68 g of anhydrous dimethylbenzene.

-

Begin stirring to dissolve the solid.

-

Under a continuous flow of nitrogen, carefully add 166 g of anhydrous aluminum trichloride in portions to the stirred solution.

-

Heat the reaction mixture to 130 °C and maintain this temperature for 5 hours.

-

After the reaction is complete, cool the mixture and quench the catalyst by the slow addition of water or dilute acid.

-

The organic layer is then separated, washed, and dried.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or crystallization to yield 2,3,5-trimethylphenol.

Synthesis of 2,3,6-Trimethylphenol by Methylation of m-Cresol[13][14]

This industrial process involves the gas-phase methylation of m-cresol (B1676322) with methanol (B129727) over a solid acid catalyst.

Materials:

-

m-Cresol

-

Methanol

-

Ortho-selective metal oxide catalyst (e.g., iron oxide modified with other metal oxides)

Equipment:

-

Multitube fixed-bed reactor

Procedure:

-

The reaction is carried out in the gas phase.

-

m-Cresol and methanol are passed over a fixed-bed of the ortho-selective metal oxide catalyst.

-

The reaction is maintained at a temperature between 300-460 °C under normal pressure.

-

The product stream is then cooled, and 2,3,6-trimethylphenol is separated from byproducts by fractional distillation.

Synthesis of 2,4,6-Trimethylphenol (Mesitol) by Methylation of Phenol[15][16]

This is a common laboratory and industrial method for producing mesitol.

Materials:

-

Phenol

-

Methanol

-

Solid acid catalyst (e.g., magnesium oxide doped with other metal oxides, or a gallium oxide-based catalyst)[11][12]

Equipment:

-

Packed-bed reactor for gas-phase reaction

Procedure:

-

The gas-phase alkylation of phenol is carried out with an excess of methanol.

-

The reactants are passed over a heated catalyst bed. For example, using a magnesium oxide-based catalyst, the reaction is typically conducted at 450 °C.[12]

-

Using a gallium oxide/magnesium oxide catalyst, the reaction can be performed at temperatures between 250 to 600°C, with a preferred range of 400 to 500°C.[11]

-

The molar ratio of phenol to methanol is typically in the range of 1:3 to 1:30.[11]

-

The main product, 2,4,6-trimethylphenol, is then isolated from the product mixture.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of trimethylphenol isomers.

-

Infrared (IR) Spectroscopy: The IR spectra of phenols exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. The substitution pattern on the aromatic ring influences the C-H and C=C stretching and bending vibrations. IR spectra for this compound, 2,4,6-trimethylphenol, and 2,3,6-trimethylphenol are available in public databases.[13][14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectra of trimethylphenols show distinct signals for the hydroxyl proton, aromatic protons, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons are indicative of the substitution pattern. ¹H NMR spectra are available for 2,3,5-trimethylphenol, 2,3,6-trimethylphenol, and 2,4,6-trimethylphenol.[16][17][18]

-

¹³C NMR: The carbon NMR spectra provide information on the number and chemical environment of the carbon atoms in the molecule, further aiding in the structural elucidation of the isomers.

-

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The electron ionization (EI) mass spectra of trimethylphenols typically show a prominent molecular ion peak. Mass spectral data for this compound and 2,4,6-trimethylphenol are well-documented.[19][20]

Logical Relationships and Workflows

The synthesis and analysis of trimethylphenol isomers involve a series of logical steps, from precursor selection to final product characterization.

Caption: A generalized workflow for the synthesis and analysis of trimethylphenol isomers.

Conclusion

This technical guide has provided a detailed overview of this compound and its isomers, covering their structures, properties, and synthesis. The presented data and experimental protocols offer a valuable resource for scientists and researchers in the fields of chemical synthesis and drug development. The unique properties of each isomer make them versatile building blocks for a wide range of applications, and a thorough understanding of their chemistry is crucial for their effective utilization.

References

- 1. 2,3,6-Trimethylphenol - Wikipedia [en.wikipedia.org]

- 2. 2,3,4-trimethylphenol [chemister.ru]

- 3. Page loading... [guidechem.com]

- 4. 2,3,5-トリメチルフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,3,5-trimethyl phenol, 697-82-5 [thegoodscentscompany.com]

- 6. 2,3,6-Trimethylphenol CAS#: 2416-94-6 [m.chemicalbook.com]

- 7. 2,3,6-Trimethylphenol | C9H12O | CID 17016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Mesitol - Wikipedia [en.wikipedia.org]

- 10. 3,4,5-trimethyl phenol, 527-54-8 [thegoodscentscompany.com]

- 11. WO2015197586A1 - Manufacture of 2,4,6-trimethylphenol - Google Patents [patents.google.com]

- 12. 2,4,6-Trimethylphenol | C9H12O | CID 10698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,3,6-Trimethylphenol(2416-94-6) IR Spectrum [chemicalbook.com]

- 14. 2,4,6-Trimethylphenol(527-60-6) IR Spectrum [m.chemicalbook.com]

- 15. Phenol, 2,4,6-trimethyl- [webbook.nist.gov]

- 16. 2,3,5-Trimethylphenol(697-82-5) 1H NMR [m.chemicalbook.com]

- 17. 2,3,6-Trimethylphenol(2416-94-6) 1H NMR spectrum [chemicalbook.com]

- 18. 2,4,6-Trimethylphenol(527-60-6) 1H NMR spectrum [chemicalbook.com]

- 19. Phenol, 2,4,6-trimethyl- [webbook.nist.gov]

- 20. mzCloud – 2 4 6 Trimethylphenol [mzcloud.org]

An In-depth Technical Guide to the Health and Safety of 2,4,5-Trimethylphenol

This technical guide provides a comprehensive overview of the health and safety information available for 2,4,5-Trimethylphenol (CAS No. 496-78-6). It is intended for researchers, scientists, and drug development professionals, offering a consolidation of its chemical and physical properties, toxicological data, safety and handling procedures, and available information on its synthesis and metabolic pathways.

Chemical and Physical Properties

This compound, also known as Pseudocumenol, is a substituted phenolic compound. It is a colorless to pale yellow solid or liquid with a characteristic phenolic odor.[1] It exhibits solubility in organic solvents like ethanol, ether, and benzene, but has limited solubility in water.[1] This compound is utilized as an intermediate in the synthesis of various chemicals, including pharmaceuticals and dyes, and also finds application as a preservative in cosmetics and personal care products due to its ability to inhibit microbial growth.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| CAS Number | 496-78-6 | [1] |

| Melting Point | -2 °C | [1] |

| Boiling Point | 214-216 °C | [1] |

| Density | ~0.96 g/cm³ | [1] |

| Water Solubility | Limited | [1] |

| logP (o/w) | 2.899 (estimated) | [3] |

| Vapor Pressure | 0.04 mmHg @ 25 °C (estimated) | [3] |

| Flash Point | 102.30 °C (estimated) | [3] |

Toxicological Information

The available toxicological data for this compound is limited. However, based on its classification and data from structurally related compounds, it is considered to be of moderate acute toxicity and a skin and eye irritant, as well as a skin sensitizer.

Acute Toxicity

This compound is classified as "Acute Toxicity 4 (Oral)" according to a safety data sheet.[4] A study from 1954 reported an intraperitoneal LD50 in mice to be greater than 500 mg/kg.[3] For comparative purposes, toxicological data for the related compounds phenol (B47542) and 2,4,6-trimethylphenol (B147578) are provided below.

Table 2: Acute Toxicity Data

| Substance | Test | Species | Route | LD50/LC50 | Reference |

| This compound | LD50 | Mouse | Intraperitoneal | > 500 mg/kg | [3] |

| Phenol | LD50 | Rat | Oral | 317 mg/kg | [1] |

| Phenol | LD50 | Mouse | Oral | 270 mg/kg | [1] |

| Phenol | LD50 | Rabbit | Dermal | 630 mg/kg | [1] |

| 2,4,6-Trimethylphenol | LD50 | Mouse | Oral | 10000 mg/kg | [5] |

Skin and Eye Irritation

Safety data sheets classify this compound as "Skin Irritation 2" and "Eye Irritation 2".[4] This indicates that it can cause skin and eye irritation upon contact.

Skin Sensitization

This compound is classified as a "Skin Sensitizer 1," suggesting it may cause an allergic skin reaction following contact.[4]

Mutagenicity, Carcinogenicity, and Reproductive Toxicity

There is a lack of specific data on the mutagenicity, carcinogenicity, and reproductive toxicity of this compound. However, a material safety data sheet for phenol suggests it may be mutagenic for mammalian somatic cells and bacteria/yeast.[1]

For the structurally related compound, 2,4,5-trimethylaniline, studies have shown evidence of carcinogenicity in male and female rats and female mice, inducing hepatocellular carcinomas. This information should be considered with caution as it does not directly apply to this compound.

Experimental Protocols

Acute Oral Toxicity (Following OECD Guideline 423)

The acute oral toxicity is likely determined using the Acute Toxic Class Method. This method involves the following steps:

-

Animal Model: Typically, female rats are used.

-

Dosing: A single oral dose of the substance is administered to a small group of animals.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment: Depending on the outcome, the dose for the next group of animals is adjusted up or down.

-

Endpoint: The LD50 value is estimated based on the mortality data.

Skin Irritation (Following OECD Guideline 404)

The potential for skin irritation is assessed as follows:

-

Animal Model: Albino rabbits are typically used.

-

Application: A small amount of the test substance is applied to a shaved patch of skin.

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours) after application.

-

Scoring: The severity of the skin reactions is scored, and an irritation index is calculated.

Skin Sensitization (Following OECD Guideline 429 - Local Lymph Node Assay)

The Local Lymph Node Assay (LLNA) is a common method to assess skin sensitization potential:

-

Animal Model: Mice are used.

-

Application: The test substance is applied to the dorsal surface of the ears for three consecutive days.

-

Mechanism: Sensitizing substances induce a proliferation of lymphocytes in the draining auricular lymph nodes.

-

Measurement: This proliferation is measured, often by the incorporation of a radioactive label or by measuring changes in lymph node weight or cell count.

-

Endpoint: A stimulation index is calculated to determine the sensitization potential.

Mechanism of Action and Metabolism

Postulated Mechanism of Toxicity

The toxic effects of phenolic compounds are often attributed to their ability to induce oxidative stress. This involves the generation of reactive oxygen species (ROS) which can lead to cellular damage.

Caption: Postulated mechanism of this compound toxicity.

Postulated Metabolic Pathway

Specific metabolic pathways for this compound have not been extensively studied. However, based on the metabolism of other phenolic compounds, it is likely to undergo Phase I and Phase II biotransformation in the liver. Phase I reactions may involve oxidation of the methyl groups or hydroxylation of the aromatic ring, primarily mediated by cytochrome P450 enzymes. Phase II reactions would then involve conjugation of the hydroxyl group with glucuronic acid or sulfate (B86663) to form water-soluble metabolites that can be excreted.

Caption: Postulated metabolic pathway of this compound.

Synthesis

One potential synthetic route to this compound is through the oxidation of pseudocumene (1,2,4-trimethylbenzene).

Caption: A potential synthesis workflow for this compound.

Safety and Handling

Given its hazard classifications, appropriate personal protective equipment (PPE) should be used when handling this compound. This includes:

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If handling as a powder or generating dust, a NIOSH-approved respirator is recommended.

Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. If ingested, seek medical attention immediately.

Conclusion

This compound is a chemical intermediate and preservative with moderate acute oral toxicity and is classified as a skin and eye irritant and a skin sensitizer. While specific toxicological data for this compound is limited, information from structurally related compounds and its hazard classifications necessitate careful handling and the use of appropriate personal protective equipment. Significant data gaps exist, particularly in the areas of chronic toxicity, carcinogenicity, and reproductive toxicity, highlighting the need for further research to fully characterize its toxicological profile. The metabolic pathway is presumed to follow typical phenol biotransformation routes involving oxidation and conjugation.

References

The Antioxidant Mechanism of 2,4,5-Trimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant mechanisms of 2,4,5-trimethylphenol. While direct experimental quantitative data for this compound is limited in publicly available literature, this document elucidates its antioxidant potential based on established structure-activity relationships of phenolic compounds and theoretical studies. This guide details the fundamental mechanisms of radical scavenging, potential cellular antioxidant effects, and modulation of signaling pathways. Standard experimental protocols for assessing antioxidant activity are provided, alongside comparative data for structurally related phenols to offer a predictive context for the activity of this compound.

Introduction

Phenolic compounds are a prominent class of antioxidants that play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This compound, a substituted phenol (B47542), possesses structural features that suggest significant antioxidant potential. Its chemical structure, characterized by a hydroxyl group attached to a benzene (B151609) ring with three electron-donating methyl groups, positions it as a promising candidate for further investigation in drug development and as a chemical intermediate. This guide explores the theoretical and established mechanisms underlying its antioxidant activity.

Core Antioxidant Mechanisms

The primary antioxidant action of phenolic compounds like this compound involves the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals. This process is influenced by the electron-donating nature of the methyl substituents on the aromatic ring, which stabilize the resulting phenoxyl radical.

Radical Scavenging

The antioxidant activity of this compound is primarily attributed to its ability to scavenge free radicals through two main mechanisms:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The presence of electron-donating methyl groups at the ortho and para positions enhances the stability of the resulting phenoxyl radical through resonance and hyperconjugation, making the hydrogen donation more favorable.

-

Single Electron Transfer (SET): The phenol can donate an electron to a free radical to form a radical cation. This is often followed by proton transfer to yield a more stable product.

Theoretical studies on the gas-phase reaction of this compound with hydroxyl radicals (•OH) indicate that both hydrogen abstraction from the phenolic group and •OH addition to the aromatic ring are favorable pathways, with the addition reaction being kinetically preferred.[1] This suggests a high reactivity towards radical species.

Quantitative Assessment of Antioxidant Activity

While specific experimental data for this compound is not extensively available, the antioxidant capacity of its structural isomers has been quantified using various assays. The following table summarizes the reported IC50 values for related trimethylphenol isomers in the DPPH assay, which measures the ability of an antioxidant to scavenge the 2,2-diphenyl-1-picrylhydrazyl radical. A lower IC50 value indicates higher antioxidant activity.

| Compound Name | Structure | DPPH Scavenging IC50 (µM) | Reference |

| 2,4,6-Trimethylphenol | 14.5 | [2] | |

| This compound | Data not available | ||

| 2,3,5-Trimethylphenol | Data not available |

Note: The structures are placeholders and should be replaced with actual chemical structures.

Cellular Antioxidant Activity

Beyond in vitro chemical assays, the cellular antioxidant activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy by considering cellular uptake, metabolism, and localization.[3][4] This assay typically uses a fluorescent probe within cultured cells to quantify the ability of a compound to counteract induced oxidative stress. While no specific CAA data for this compound has been identified, its lipophilic nature, suggested by its structure, may facilitate its transport across cell membranes to exert intracellular antioxidant effects.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a key consequence of oxidative stress, leading to cellular damage. Phenolic antioxidants can inhibit lipid peroxidation by scavenging lipid peroxyl radicals, thereby breaking the chain reaction of lipid degradation.[5] The efficacy of this compound in preventing lipid peroxidation is an important area for future experimental investigation.

Modulation of Cellular Signaling Pathways

Phenolic compounds are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant response.

The Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[6] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. Many phenolic compounds have been shown to activate this protective pathway.[3]

Experimental Protocols

To facilitate further research on this compound, detailed methodologies for key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Principle: The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.

-

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or Ethanol

-

This compound

-

Standard antioxidant (e.g., Trolox, Ascorbic Acid)

-

96-well microplate or cuvettes

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of concentrations of this compound and the standard antioxidant in methanol.

-

Add a fixed volume of the DPPH solution to each well of the microplate.

-

Add varying concentrations of the test compound and standard to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Absorbance_control - Absorbance_sample) / Absorbance_control ] * 100

-

The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Principle: The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at approximately 734 nm.

-

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol or Ethanol

-

Phosphate-buffered saline (PBS)

-

This compound

-

Standard antioxidant (e.g., Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of this compound and the standard antioxidant.

-

Add a small volume of the test compound or standard to a fixed volume of the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity as in the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.[3]

-

Principle: A cell-permeable probe (e.g., dichlorofluorescin diacetate) is taken up by cells and deacetylated to a non-fluorescent compound, which is then oxidized by peroxyl radicals to a fluorescent compound (dichlorofluorescein). The ability of an antioxidant to prevent this fluorescence is measured.

-

Materials:

-

Human hepatocarcinoma (HepG2) or other suitable cell line

-

Cell culture medium and supplements

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) - a peroxyl radical initiator

-

This compound

-

Standard antioxidant (e.g., Quercetin)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Seed cells in a 96-well black microplate and culture until confluent.

-

Wash the cells with PBS.

-

Treat the cells with various concentrations of this compound or the standard, along with the DCFH-DA probe, for a specified time (e.g., 1 hour).

-

Wash the cells to remove the extracellular compound and probe.

-

Add the AAPH solution to induce oxidative stress.

-

Measure the fluorescence intensity at regular intervals using a plate reader (excitation ~485 nm, emission ~538 nm).

-

Calculate the CAA value by integrating the area under the fluorescence versus time curve.

-

Conclusion

Based on its chemical structure and theoretical studies, this compound is predicted to be an effective antioxidant. The presence of a phenolic hydroxyl group and three electron-donating methyl groups suggests a strong capacity for free radical scavenging through hydrogen atom and/or electron donation. While direct experimental data on its antioxidant efficacy in standard assays like DPPH and ABTS, as well as in cellular models, is currently lacking in the public domain, the protocols and comparative data provided in this guide offer a robust framework for future investigations. Elucidating the specific antioxidant activity and the potential modulation of cellular pathways such as the Nrf2 system will be crucial in determining the therapeutic and industrial potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Exploring the Correlation Between the Molecular Structure and Biological Activities of Metal–Phenolic Compound Complexes: Research and Description of the Role of Metal Ions in Improving the Antioxidant Activities of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Biological Activity of 2,4,5-Trimethylphenol: A Technical Guide for Researchers

An In-depth Exploration of a Phenolic Compound with Latent Therapeutic Potential

Introduction

2,4,5-Trimethylphenol, a member of the substituted phenol (B47542) family, is an aromatic organic compound with the chemical formula C₉H₁₂O. While its primary applications have traditionally been in the chemical industry as an intermediate for the synthesis of various chemicals, including dyes and fragrances, and as a preservative in cosmetics, its structural characteristics suggest a potential for a range of biological activities.[1] As a phenolic compound, it is structurally related to well-known antioxidants and bioactive molecules, prompting interest in its therapeutic potential. This technical guide provides a comprehensive overview of the known and predicted biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties.

Due to a notable scarcity of direct experimental data for this compound in publicly available literature, this guide will leverage a comparative analysis with its isomers and other structurally related phenolic compounds to infer its potential biological profile. This approach is grounded in the well-established principles of structure-activity relationships in medicinal chemistry. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided to facilitate further research.

Predicted Antioxidant Activity

The antioxidant potential of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging oxidative chain reactions. The efficiency of this process is influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups, such as the methyl groups present in this compound, are known to increase antioxidant activity by stabilizing the resulting phenoxyl radical through hyperconjugation.[2]

Table 1: Comparative Antioxidant Activity of Phenolic Compounds (DPPH Radical Scavenging Assay)

| Compound Name | DPPH Scavenging IC₅₀ (µM) | Reference |

| 2,4,6-Trimethylphenol | 14.5 | [3] |

| 2,6-Dimethoxyphenol | 15.8 | [3] |

| 2-Methoxyphenol | >1000 | [3] |

| 4-Methoxyphenol | 2200 | [3] |

Note: A lower IC₅₀ value indicates higher antioxidant activity. Data for this compound is not currently available in the cited literature.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the in-vitro antioxidant activity of chemical compounds.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that exhibits a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[3]

Procedure:

-

Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol.

-

Reaction Mixture: In a 96-well microplate, add various concentrations of the test compound (this compound) to the wells.

-

Initiation of Reaction: Add the DPPH solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

Potential Anti-inflammatory Effects

Inflammation is a complex biological response involving various signaling pathways and the production of inflammatory mediators. Phenolic compounds often exhibit anti-inflammatory properties, which are frequently linked to their antioxidant activity, as reactive oxygen species can act as signaling molecules in inflammatory cascades.[3] The anti-inflammatory effects of phenols can also be mediated through the inhibition of key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating inflammatory signaling pathways such as the NF-κB pathway.

While direct evidence for the anti-inflammatory activity of this compound is lacking, studies on its isomer, 2,4,6-trimethylphenol, have shown that it can bind to the active site of human COX-2, suggesting potential as a COX inhibitor.[4][5]

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This in vitro assay is commonly used to screen for anti-inflammatory properties of compounds.

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable oxidation product, nitrite (B80452), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

Procedure:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a predefined period.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL), excluding a negative control group.

-

Incubation: Incubate the cells for 24 hours.

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement: Measure the absorbance at approximately 540 nm.

-

Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Potential Antimicrobial Activity